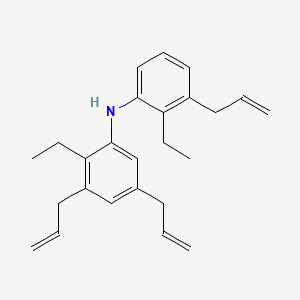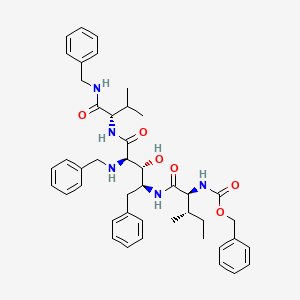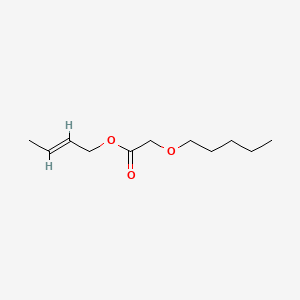
Acetic acid, (pentyloxy)-, 2-butenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (pentyloxy)-, 2-butenyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from acetic acid, pentyloxy alcohol, and 2-butenyl alcohol. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (pentyloxy)-, 2-butenyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohols. The reaction is catalyzed by an acid, usually concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Acetic acid+Pentyloxy alcohol+2-Butenyl alcohol→Acetic acid, (pentyloxy)-, 2-butenyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (pentyloxy)-, 2-butenyl ester undergoes several types of chemical reactions, including:
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form different products.
Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Acetic acid, pentyloxy alcohol, and 2-butenyl alcohol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, (pentyloxy)-, 2-butenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism by which acetic acid, (pentyloxy)-, 2-butenyl ester exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another common ester with similar properties but different applications.
Butyl acetate: Used in similar industrial applications but has different physical and chemical properties.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Propiedades
Número CAS |
72894-10-1 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
[(E)-but-2-enyl] 2-pentoxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-8-13-10-11(12)14-9-6-4-2/h4,6H,3,5,7-10H2,1-2H3/b6-4+ |
Clave InChI |
QHBHZWFMPCJXIQ-GQCTYLIASA-N |
SMILES isomérico |
CCCCCOCC(=O)OC/C=C/C |
SMILES canónico |
CCCCCOCC(=O)OCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


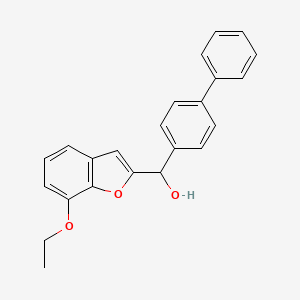
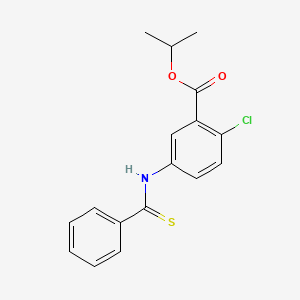
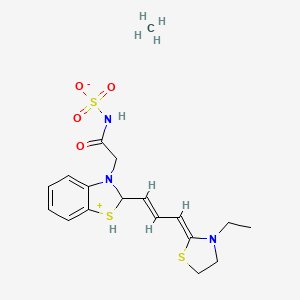
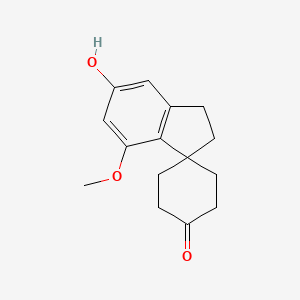
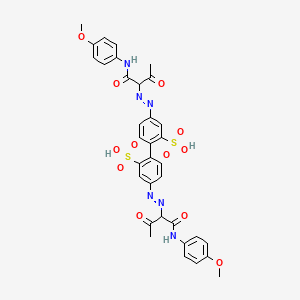
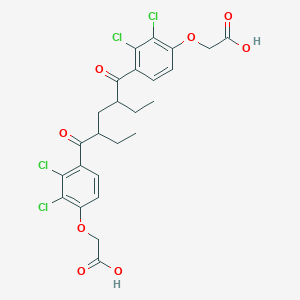
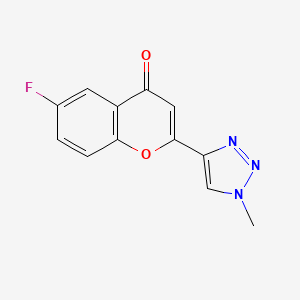
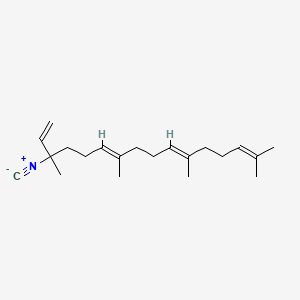
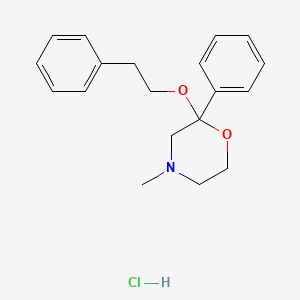
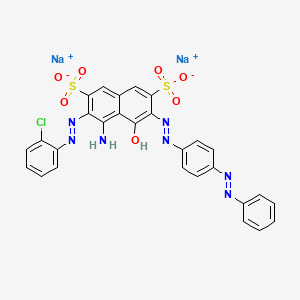
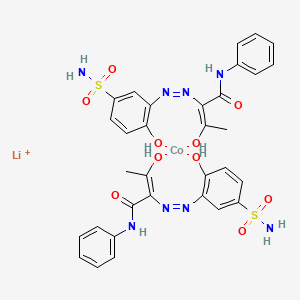
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
